2,5-Dichloro-8-(trifluoromethoxy)quinoline
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Overview
Description
2,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures.
Scientific Research Applications
2,5-Dichloro-8-(trifluoromethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dichloro-8-(trifluoromethoxy)quinoline include other halogenated quinolines and trifluoromethoxy-substituted heterocycles. Examples include:
- 2,5-Dichloroquinoline
- 8-Trifluoromethoxyquinoline
- 2,5-Dichloro-8-methoxyquinoline
Uniqueness
The uniqueness of this compound lies in the combination of chlorine and trifluoromethoxy groups, which enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C10H4Cl2F3NO |
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Molecular Weight |
282.04 g/mol |
IUPAC Name |
2,5-dichloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-6-2-3-7(17-10(13,14)15)9-5(6)1-4-8(12)16-9/h1-4H |
InChI Key |
AZEKUKUILRKSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
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